molecular formula C11H9Cl2N3OS2 B5989231 Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci)

Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci)

Cat. No.: B5989231
M. Wt: 334.2 g/mol
InChI Key: GBUFVKYWMRQUGG-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzo[b]thiophene core substituted with carboxylic acid, dichloro, and hydrazide groups. Its molecular formula is C9H4Cl2O2S, and it has a molecular weight of 247.10 g/mol .

Preparation Methods

The synthesis of Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) involves several steps. One common method starts with the preparation of 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid. This intermediate can be synthesized through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene The final step includes the addition of the methylamino and thioxomethyl groups to complete the synthesis .

Chemical Reactions Analysis

Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) undergoes various chemical reactions, including:

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) can be compared with other similar compounds, such as:

The uniqueness of Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

1-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-14-11(18)16-15-10(17)9-8(13)6-3-2-5(12)4-7(6)19-9/h2-4H,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUFVKYWMRQUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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